Fmoc-D-Glu(OtBu)-OH
Overview
Description
Fmoc-D-Glu(OtBu)-OH: is a derivative of glutamic acid, specifically the D-enantiomer, which is protected by a fluorenylmethyloxycarbonyl (Fmoc) group at the amino terminus and a tert-butyl (OtBu) ester at the carboxyl terminus. This compound is commonly used in solid-phase peptide synthesis (SPPS) due to its stability and ease of removal under mild conditions .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Fmoc-D-Glu(OtBu)-OH typically involves the protection of the amino and carboxyl groups of D-glutamic acid. The amino group is protected with the Fmoc group using Fmoc chloride in the presence of a base like sodium carbonate. The carboxyl group is protected with the tert-butyl ester using tert-butyl alcohol and a strong acid like hydrochloric acid .
Industrial Production Methods: In industrial settings, the synthesis is scaled up using automated peptide synthesizers. The process involves the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. Extensive washing with solvents like dimethylformamide (DMF) and dichloromethane (DCM) is carried out between each step to ensure purity .
Chemical Reactions Analysis
Types of Reactions: Fmoc-D-Glu(OtBu)-OH undergoes several types of reactions, including:
Deprotection: Removal of the Fmoc group using piperidine in DMF.
Ester Hydrolysis: Removal of the tert-butyl ester using trifluoroacetic acid (TFA) in DCM.
Common Reagents and Conditions:
Deprotection: Piperidine in DMF.
Ester Hydrolysis: TFA in DCM.
Major Products Formed:
Deprotected Amino Acid: D-glutamic acid with free amino and carboxyl groups.
Intermediate Peptides: When used in SPPS, intermediate peptides with specific sequences.
Scientific Research Applications
Chemistry: Fmoc-D-Glu(OtBu)-OH is widely used in the synthesis of peptides and proteins. It serves as a building block in SPPS, allowing for the creation of complex peptide sequences .
Biology and Medicine: In biological research, this compound is used to synthesize peptides that can act as enzyme inhibitors, receptor agonists, or antagonists. It is also used in the development of peptide-based drugs for various diseases .
Industry: In the pharmaceutical industry, this compound is used in the production of therapeutic peptides. It is also employed in the synthesis of peptide-based materials for drug delivery systems .
Mechanism of Action
Mechanism: The mechanism of action of Fmoc-D-Glu(OtBu)-OH primarily involves its role as a protected amino acid in peptide synthesis. The Fmoc group protects the amino group during chain elongation, preventing unwanted side reactions. The tert-butyl ester protects the carboxyl group, allowing for selective deprotection and further reactions .
Molecular Targets and Pathways: As a building block in peptides, the molecular targets and pathways depend on the specific peptide sequence synthesized. These peptides can interact with various biological targets, including enzymes, receptors, and ion channels .
Comparison with Similar Compounds
Fmoc-L-Glu(OtBu)-OH: The L-enantiomer of the compound, used similarly in SPPS.
Fmoc-D-Asp(OtBu)-OH: Another protected amino acid used in peptide synthesis.
Fmoc-D-Gln(Trt)-OH: A protected glutamine derivative used in SPPS .
Uniqueness: Fmoc-D-Glu(OtBu)-OH is unique due to its specific stereochemistry (D-enantiomer) and dual protection, which allows for selective deprotection and incorporation into peptides. This makes it particularly useful in the synthesis of peptides with precise structural and functional properties .
Properties
IUPAC Name |
(2R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-5-[(2-methylpropan-2-yl)oxy]-5-oxopentanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H27NO6/c1-24(2,3)31-21(26)13-12-20(22(27)28)25-23(29)30-14-19-17-10-6-4-8-15(17)16-9-5-7-11-18(16)19/h4-11,19-20H,12-14H2,1-3H3,(H,25,29)(H,27,28)/t20-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OTKXCALUHMPIGM-HXUWFJFHSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)CCC(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)CC[C@H](C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H27NO6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60427037 | |
Record name | Fmoc-D-Glu(OtBu)-OH | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60427037 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
425.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
104091-08-9 | |
Record name | Fmoc-D-Glu(OtBu)-OH | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60427037 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (2R)-5-(tert-butoxy)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-5-oxopentanoic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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